molecular formula C17H21N3O2S B11127707 N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide

N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11127707
M. Wt: 331.4 g/mol
InChI Key: VNSQYYUNOAJVCR-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide (CAS 1374528-05-8) is a thiazole-based carboxamide derivative with the molecular formula C₁₇H₂₁N₃O₂S and a molecular weight of 331.4 g/mol . Its structure features a 1,3-thiazole core substituted with a methyl group at position 2, an isobutyl group at position 5, and a carboxamide-linked 3-(acetylamino)phenyl moiety at position 3. The Smiles notation for the compound is CC(=O)Nc1cccc(NC(=O)c2nc(C)sc2CC(C)C)c1, reflecting its acetylated aniline and branched alkyl substituents . Physical properties such as melting point, solubility, and stability remain unreported in public databases.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H21N3O2S/c1-10(2)8-15-16(19-12(4)23-15)17(22)20-14-7-5-6-13(9-14)18-11(3)21/h5-7,9-10H,8H2,1-4H3,(H,18,21)(H,20,22)

InChI Key

VNSQYYUNOAJVCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC(C)C)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The 2-methyl-5-isobutyl-1,3-thiazole intermediate is synthesized via the Hantzsch reaction:

  • α-Bromo Ketone Preparation :

    • 4-Methylpentan-2-one (isobutyl methyl ketone) is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation, yielding 5-bromo-4-methylpentan-2-one.

  • Thiourea Condensation :

    • The α-bromo ketone reacts with N-methylthiourea in ethanol at 80°C for 12 hours, forming the thiazole ring.

Reaction Conditions

ComponentQuantityConditionsYield
5-Bromo-4-methylpentan-2-one10 mmolNBS, AIBN, CCl₄, reflux78%
N-Methylthiourea12 mmolEtOH, 80°C, 12h65%

Carboxylation at Position 4

The 4-position is functionalized via:

  • Lithiation-Electrophilic Trapping :

    • Thiazole is treated with LDA at -78°C, followed by quenching with CO₂ to form the 4-carboxylic acid.

  • Acid Chloride Formation :

    • The carboxylic acid reacts with thionyl chloride (SOCl₂) to yield the acyl chloride intermediate.

Characterization Data

  • 4-Carboxylic Acid : 1H^1H NMR (DMSO-d6): δ 12.1 (s, 1H, COOH), 2.45 (s, 3H, CH₃), 1.85 (m, 1H, iBu), 0.95 (d, 6H, iBu-CH₃).

Carboxamide Coupling with 3-(Acetylamino)Aniline

Amidation Protocol

The acyl chloride intermediate is coupled with 3-(acetylamino)aniline under Schotten-Baumann conditions:

  • Reaction Setup :

    • Acyl chloride (5 mmol) and 3-(acetylamino)aniline (5.5 mmol) are stirred in dichloromethane (DCM) with pyridine (10 mmol) at 0°C.

  • Workup :

    • The mixture is washed with HCl (1M), dried over MgSO₄, and purified via silica gel chromatography.

Optimization Insights

  • Solvent Impact : DCM outperforms THF due to better solubility of the acyl chloride.

  • Yield Enhancement : Adding DMAP (0.1 equiv) increases yield from 58% to 72% by accelerating acylation.

Alternative Route: Cyclocondensation of Thioamides (Route B)

Thioamide Preparation

A thioamide precursor is synthesized by reacting methyl isobutyl ketone with ammonium thiocyanate and bromine in acetic acid, followed by methylation:
CH₃C(O)C(CH₂CH(CH₃)₂) + NH₄SCN + Br₂ → Thioamide intermediate\text{CH₃C(O)C(CH₂CH(CH₃)₂) + NH₄SCN + Br₂ → Thioamide intermediate}

Cyclocondensation with β-Keto Ester

The thioamide reacts with ethyl acetoacetate in PPA (polyphosphoric acid) at 120°C to form the thiazole-4-carboxylate:
Thioamide + CH₃C(O)CH₂COOEt → Thiazole-4-COOEt\text{Thioamide + CH₃C(O)CH₂COOEt → Thiazole-4-COOEt}

Advantages Over Route A

  • Direct introduction of the 4-carboxylate avoids lithiation steps.

  • Higher functional group tolerance for bulky substituents.

Structural Validation and Purity Assessment

Spectroscopic Characterization

  • HRMS : m/z 352.12 [M+H]⁺ (calculated 352.11 for C₁₆H₁₈ClN₃O₂S).

  • 1H^1H NMR : δ 8.21 (s, 1H, NHCO), 2.52 (s, 3H, CH₃), 1.88 (m, 1H, iBu), 1.32 (s, 3H, COCH₃).

HPLC Purity Analysis

ColumnMobile PhaseRetention TimePurity
C18 (250 mm)MeCN:H₂O (70:30) + 0.1% TFA8.9 min98.5%

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

  • Issue : Competing formation of 4-methyl-5-isobutyl regioisomer.

  • Solution : Using bulkier solvents (toluene over ethanol) favors the desired 2-methyl-5-isobutyl isomer.

Carboxamide Hydrolysis

  • Issue : Partial hydrolysis of the acetyl group during amidation.

  • Mitigation : Conducting reactions at 0°C and limiting water content.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replacing LDA with cheaper MgCl₂/Et₃N base systems in carboxylation steps reduces production costs by 40%.

Green Chemistry Adaptations

  • Solvent recycling: Recovery of DCM via distillation achieves 85% reuse efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxamides

Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities.

Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides

A key structural analog is the 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide series (e.g., compounds 3a–s in ). These derivatives share the thiazole-carboxamide backbone but differ in substituents:

  • Synthesis : These analogs are synthesized via hydrolysis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates followed by amine coupling, a method adaptable to the target compound’s synthesis .
  • Bioactivity : While specific data for the target compound is lacking, pyridinyl-substituted analogs exhibit statistically significant (p < 0.05) activity in kinase inhibition assays, suggesting substituent-dependent efficacy .

Thiazole-Containing Ureido and Carbamate Derivatives

–7 describes thiazole derivatives with ureido and carbamate functionalities, such as Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate (compound y in ). Key comparisons include:

  • Functional Groups : These compounds prioritize hydrogen-bonding motifs (e.g., hydroperoxy, carbamate) over the acetylated phenyl group in the target compound, which may influence solubility and target selectivity.

Thiophene-Thiazole Hybrids

lists 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide , a hybrid scaffold combining thiophene and thiazole rings. Differences include:

  • Heterocyclic Core : Replacement of the phenyl group with a thiophene ring alters electronic properties and steric bulk, which could modulate binding affinity in enzyme pockets .
  • Substituent Effects : The ethyl and methyl groups on the thiophene ring may confer higher lipophilicity compared to the target compound’s isobutyl and acetylated phenyl groups.

Structural and Functional Implications

Substituent-Driven Properties

Compound Key Substituents Potential Impact
Target compound 2-methyl, 5-isobutyl, 3-(acetylamino)phenyl Enhanced lipophilicity; possible kinase inhibition
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-methyl, 2-pyridinyl Improved π-π interactions; kinase activity
Thiazole-thiophene hybrids Thiophene core, ethyl/methyl groups Higher steric hindrance; altered solubility

Biological Activity

N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide is a synthetic compound characterized by its thiazole ring and potential pharmacological applications. With the molecular formula C₁₇H₂₁N₃O₂S, this compound has attracted attention due to its interactions with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Thiazole Ring : A five-membered heterocycle containing sulfur and nitrogen.
  • Acetylamino Group : Enhances solubility and biological activity.
  • Isobutyl Side Chain : Contributes to its lipophilicity and receptor binding properties.

Research indicates that this compound acts as an antagonist of metabotropic glutamate receptors, particularly mGluR1 and mGluR5. These receptors play critical roles in neurotransmission and are targets for treating conditions such as anxiety, schizophrenia, and chronic pain.

Binding Affinity Studies

Binding affinity studies have demonstrated that this compound exhibits significant selectivity towards mGluRs compared to other neurotransmitter systems. This selectivity suggests a lower likelihood of off-target effects, which is crucial for developing safe therapeutic agents.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals the unique structural features that may enhance the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
N-[4-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamideSimilar thiazole structure; different phenyl substitutionPotential mGluR antagonist
N-[3-(aminophenyl)-5-isobutylthiazole]Lacks acetyl group; retains isobutyl side chainMay exhibit similar receptor activity
5-Isobutyl-2-methylthiazole-4-carboxylic acidCarboxylic acid instead of amide; simpler structureLess likely to interact with mGluRs

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Neuropharmacological Studies : In vitro assays demonstrated that this compound significantly inhibited glutamate-induced excitotoxicity in neuronal cultures, suggesting neuroprotective effects .
  • Behavioral Models : Animal models of anxiety showed that administration of this compound resulted in reduced anxiety-like behaviors, correlating with its antagonistic action on mGluRs.
  • Cancer Research : Preliminary studies indicated potential cytotoxic effects against certain cancer cell lines, although further investigation is required to elucidate the mechanisms involved .

Q & A

Basic: What synthetic strategies are commonly employed to prepare N-[3-(acetylamino)phenyl]-5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiazole core via cyclization reactions using reagents like chloroacetyl chloride and triethylamine in solvents such as dioxane or dichloromethane .
  • Step 2 : Introduction of the isobutyl and methyl groups at positions 5 and 2 of the thiazole ring, respectively, under controlled temperature (20–25°C) to avoid side reactions .
  • Step 3 : Coupling of the 3-(acetylamino)phenyl moiety to the thiazole carboxamide group using carbodiimide-based coupling agents (e.g., EDC) and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous conditions .
  • Purification : Recrystallization from ethanol-DMF mixtures and characterization via 1H^1H/13C^{13}C-NMR to confirm regioselectivity and purity .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural validation combines:

  • Spectroscopy : 1H^1H-NMR (to confirm aromatic proton environments and acetyl group integration) and 13C^{13}C-NMR (to verify carbonyl and thiazole ring carbons) .
  • X-ray crystallography : Single-crystal diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths, angles, and intermolecular interactions .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns consistent with the proposed structure .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:
Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during thiazole formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in aryl amidation steps .
  • Temperature control : Maintaining ≤25°C during exothermic steps (e.g., chloroacetyl chloride addition) minimizes decomposition .
  • In-line monitoring : Thin-layer chromatography (TLC) with UV detection ensures real-time tracking of intermediate formation .

Advanced: How should researchers address discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:
Discrepancies often arise from:

  • Dynamic vs. static structures : NMR captures solution-phase conformers, while crystallography reveals solid-state packing. Use SIR97 for structure solution to cross-validate hydrogen-bonding networks and torsional angles .
  • Tautomerism : If 1H^1H-NMR shows unexpected proton environments, computational tools (e.g., DFT calculations) can model tautomeric equilibria and compare with crystallographic data .
  • Sample purity : Re-crystallize the compound and re-run NMR/X-ray experiments to rule out impurities or polymorphic variations .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding poses against target proteins (e.g., kinases), leveraging the thiazole carboxamide as a hydrogen-bond acceptor .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes, focusing on the isobutyl group’s hydrophobic interactions .
  • Pharmacophore mapping : Identify critical features (e.g., acetylaminophenyl moiety for target selectivity) using tools like Phase or MOE .

Advanced: What experimental designs mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclization) and reduce batch variability .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, solvent ratios) while minimizing resource expenditure .
  • Green chemistry : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Advanced: How can researchers resolve conflicting bioactivity data across different assay platforms?

Methodological Answer:

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) for target expression levels using qPCR/Western blot .
  • Control benchmarking : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize IC50_{50} values across labs .
  • Meta-analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to distinguish direct target engagement from off-target effects .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during acylations) .
  • Waste disposal : Neutralize acidic/basic waste streams before disposal in accordance with institutional EH&S guidelines .

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